molecular formula C22H18N2O6 B4629764 3-nitrobenzyl 2-[(4-methoxybenzoyl)amino]benzoate

3-nitrobenzyl 2-[(4-methoxybenzoyl)amino]benzoate

Cat. No.: B4629764
M. Wt: 406.4 g/mol
InChI Key: AFUVJVDMLQKXFX-UHFFFAOYSA-N
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Description

3-nitrobenzyl 2-[(4-methoxybenzoyl)amino]benzoate is a useful research compound. Its molecular formula is C22H18N2O6 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.11648630 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protection of Hydroxyl Functions The versatility of the 4-nitrobenzyl group in protecting hydroxyl functions is highlighted in scientific research, emphasizing its selective removal in the presence of other benzyl-type protecting groups. This specificity is achieved through a reduction to the 4-aminobenzyl group followed by electrochemical oxidation or oxidative cleavage using 2,3-dichloro-5,6-dicyanobenzoquinone after N-acetylation, illustrating the group's potential in complex organic syntheses (Kukase et al., 1990).

Synthesis and Characterisation of Mesogenic Materials In the realm of liquid crystal research, new mesogenic series bearing 1,3,4-oxadiazole rings with a nitro terminal group have been synthesized and characterized. These compounds exhibit various liquid crystalline behaviors based on the presence of the nitro group and other structural modifications, demonstrating their applicability in developing advanced materials with specific optical properties (Abboud et al., 2017).

Aspergillus Growth Inhibition Research has also explored the effects of derivatives of benzoic acid, including those with nitrobenzoate groups, on the growth and aflatoxin release in Aspergillus species. This study contributes to the understanding of how chemical structure impacts the efficacy of fungicides, potentially leading to the development of more effective agents against fungal contamination (Chipley & Uraih, 1980).

Selective Photocatalytic Oxidation The photocatalytic oxidation of benzyl alcohol and its derivatives, including those substituted with nitro groups, to corresponding aldehydes on a TiO2 photocatalyst under visible light, showcases the potential of these chemical structures in green chemistry applications. This research indicates how nitrobenzyl derivatives can be utilized in selective photocatalytic reactions, contributing to the development of environmentally friendly chemical processes (Higashimoto et al., 2009).

Properties

IUPAC Name

(3-nitrophenyl)methyl 2-[(4-methoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6/c1-29-18-11-9-16(10-12-18)21(25)23-20-8-3-2-7-19(20)22(26)30-14-15-5-4-6-17(13-15)24(27)28/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUVJVDMLQKXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.